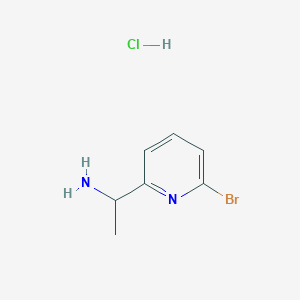

1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride

Description

Molecular Formula and Weight Discrepancies Across Sources

The molecular formula is consistently reported as C₇H₁₀BrClN₂ across most sources, though slight variations in molecular weight arise due to rounding conventions:

| Source | Molecular Weight (g/mol) | Purity |

|---|---|---|

| PubChem | 237.52 | N/A |

| Avantor | 237.53 | 97% |

| Activate Scientific | 273.99* | 95% |

*Activate Scientific lists the dihydrochloride form (C₇H₁₁BrCl₂N₂), explaining the higher molecular weight. Anhydrous forms typically align with ~237.5 g/mol, while hydrated or salt forms vary.

Crystallographic Data and Conformational Isomerism

Crystallographic data for this compound remain unreported in public databases, but structural insights derive from spectroscopic and computational analyses:

- SMILES :

C[C@H](N)C1=NC(=CC=C1)Br.Cl(enantiomer-specific) - InChI Key :

RITFLBZVEWSGLF-NUBCRITNSA-N(R-enantiomer)

Conformational isomerism arises from two factors:

- Chirality : The asymmetric carbon in the ethylamine group creates (R) and (S) enantiomers, which exhibit distinct optical activities.

- Pyridine Ring Torsion : The bromine atom at position 6 induces minor steric hindrance, favoring a planar ring conformation to maximize resonance stabilization.

Halogen Substituent Effects on Pyridine Ring Electronic Configuration

The bromine substituent at position 6 significantly alters the pyridine ring’s electronic properties:

| Electronic Effect | Bromine (σₚ = 0.23) | Chlorine (σₚ = 0.23) |

|---|---|---|

| Resonance Withdrawal | Moderate (-M) | Stronger (-M) |

| Inductive Withdrawal | Strong (-I) | Strong (-I) |

| Hammett σ Constant | 0.23 (para) | 0.23 (para) |

Bromine’s -I and -M effects reduce electron density at positions 2 and 4 of the pyridine ring, as confirmed by NMR studies. This electron-deficient environment enhances susceptibility to nucleophilic aromatic substitution at position 6 and electrophilic reactions at position 4. Density functional theory (DFT) calculations further reveal a 0.15 eV decrease in the highest occupied molecular orbital (HOMO) energy compared to unsubstituted pyridine, corroborating its electrophilic character.

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITFLBZVEWSGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride typically involves several steps. One common method starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then subjected to a series of reactions, including alkylation and amination, to yield the desired product. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride exhibits a range of biological activities, making it a valuable compound in drug discovery:

Antimycobacterial Activity

Research indicates that compounds similar to this compound can inhibit mycobacterial ATP synthase, making them potential candidates for treating tuberculosis. The structure–activity relationship studies suggest that modifications in the brominated pyridine can enhance potency against Mycobacterium tuberculosis .

Neuroprotective Effects

Studies have shown that derivatives of this compound may possess neuroprotective properties. The presence of a pyridine ring is often linked to interactions with neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including monoamine oxidase (MAO), which is relevant in the treatment of depression and anxiety disorders. The bromine substituent appears to influence the binding affinity and selectivity towards these targets .

Case Study 1: Antimycobacterial Screening

In a study published in MDPI, a series of brominated pyridine derivatives were screened for their antimycobacterial activity. Among these, this compound showed promising results with minimal inhibitory concentrations (MICs) ranging from 0.2 to 3.8 µg/mL against various strains of Mycobacterium tuberculosis .

Case Study 2: Neuroprotective Potential

A research article highlighted the neuroprotective effects of compounds containing the 1-(6-Bromopyridin-2-yl)ethan-1-amino structure. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cell lines, indicating potential therapeutic roles in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers on Pyridine

1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride (CAS: 871723-90-9):

1-(6-Bromopyridin-3-yl)ethan-1-amine hydrochloride (CAS: 1263077-87-7):

Functional Group Variants

- 2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride (EN300-39922272): Key Difference: Amino acetic acid substituent instead of ethylamine. Impact: Introduces carboxylate functionality, enabling peptide coupling or metal coordination . Molecular Formula: C₇H₈BrClN₂O₂ (estimated molar mass: ~265.5 g/mol).

- 1-(6-Bromopyridin-2-yl)ethanol (CAS: 139163-56-7): Key Difference: Hydroxyl (-OH) group replaces the amine (-NH₂). Impact: Reduced nucleophilicity, limiting utility in amine-based reactions like reductive amination .

Aromatic System Modifications

1-(3-Bromophenyl)ethanamine hydrochloride (CAS: 90151-46-5):

- (1R)-1-(4-Bromonaphthalen-2-yl)ethan-1-amine hydrochloride (CAS: 185021-62-9): Key Difference: Naphthalene core instead of pyridine.

Halogen-Substituted Analogues

- 1-(4-Chlorophenyl)ethan-1-amine hydrochloride (CAS: 538896-10-9):

Data Table: Structural and Functional Comparison

Biological Activity

1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2, known for its potential biological activities. This compound features a bromine atom attached to a pyridine ring, linked to an ethanamine group, which enhances its solubility and applicability in biological research. Despite its promising structure, comprehensive studies detailing its biological activity are still emerging.

- Molecular Weight : 237.53 g/mol

- Chemical Structure :

- Contains a bromine atom at the 6-position of the pyridine ring.

- The ethanamine group contributes to its reactivity and potential interactions with biological targets.

The exact mechanism of action for this compound remains largely unexplored. However, preliminary research suggests that it may interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects. This interaction could involve pathways related to neurotransmission and cellular signaling, which are crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neurotransmission : Potential effects on neurotransmitter systems may indicate roles in treating neurological disorders.

- Metabolic Pathways : Preliminary data suggest inhibitory effects on certain enzymes involved in metabolic processes, hinting at applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride | C7H10BrClN2 | Bromine at the 5-position |

| 4-(Bromomethyl)pyridine hydrochloride | C7H8BrClN | Contains a bromomethyl group instead of an amine |

| 2-Amino-5-bromopyridine | C5H6BrN | Lacks the ethanamine chain but retains relevance |

The unique substitution pattern on the pyridine ring of this compound may confer distinct biological properties compared to its analogs, which could be crucial for targeted therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via transaminase-mediated amination of 6-bromopyridine-2-carbaldehyde using engineered enzymes, as suggested for structurally similar amines . Optimization involves adjusting enzyme loading (e.g., 5–20 mg/mL), pH (7.5–8.5), and temperature (30–40°C). Alternatively, reductive amination of 6-bromopyridine-2-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux (12–24 hours) yields the amine, followed by HCl salt formation .

- Data Contradiction : Conflicting CAS numbers (1415257-60-1 vs. 2138144-10-0 ) may arise from enantiomeric differences (e.g., (R)- vs. (S)-forms) or database errors. Verify purity and stereochemistry via chiral HPLC or X-ray crystallography.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (90:10 to 10:90 gradient) to assess purity (>95%) .

- NMR : Key signals include δ 8.1–8.3 ppm (pyridinyl H), δ 4.2–4.5 ppm (CH₂NH₂), and δ 1.5–1.8 ppm (CH₃) in D₂O .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 235.0/237.0 for bromine isotope pattern) confirms molecular weight .

Q. What are the critical safety protocols for handling this compound?

- Storage : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

- Hazards : Acute toxicity (Oral LD₅₀: 300 mg/kg in rats), skin irritation, and aquatic toxicity (EC₅₀: 1.2 mg/L for Daphnia magna) .

- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with 0.1 M HCl followed by soap .

Advanced Research Questions

Q. How can computational tools predict the metabolic stability of this compound in drug development?

- Methods : Use PISTACHIO and REAXYS databases to simulate metabolic pathways. Predict CYP450-mediated oxidation at the pyridine ring (site: C-4) and amine dealkylation using Molsoft or Schrödinger Suite .

- Validation : Compare in silico predictions with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .

Q. What strategies resolve contradictions in reported CAS numbers or spectral data?

- Spectral Matching : Compare NMR and HRMS data with literature.

- Synthesis Replication : Prepare both batches and test biological activity (e.g., IC₅₀ in kinase assays).

- Root Cause : Discrepancies may stem from stereochemical variations or supplier-specific impurities.

Q. How does the bromopyridine moiety influence binding affinity in kinase inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.